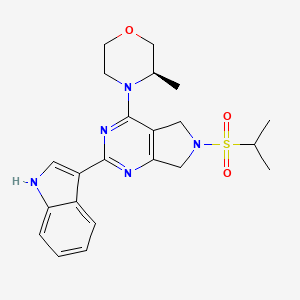

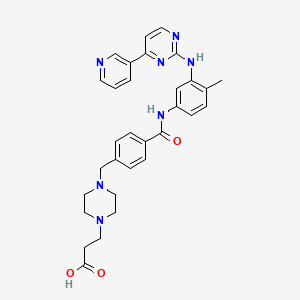

Alk-IN-5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alk-IN-5 est un inhibiteur puissant, sélectif et pénétrant le cerveau de la kinase du lymphome anaplasique (ALK). Il a montré une efficacité significative dans l'inhibition de l'ALK avec une valeur de CI50 de 2,9 nM . Ce composé est particulièrement pertinent dans le traitement des cancers, en particulier le cancer du poumon non à petites cellules (CPNPC) qui est positif à l'ALK .

Méthodes De Préparation

La synthèse d'Alk-IN-5 implique plusieurs étapes, commençant généralement par la préparation d'intermédiaires clés suivie de leur couplage et de modifications ultérieures. Les voies de synthèse exactes et les conditions réactionnelles sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique. on sait que le composé est synthétisé par une série de réactions organiques impliquant des inhibiteurs sélectifs et des modifications pénétrant le cerveau . Les méthodes de production industrielle d'this compound ne sont pas non plus largement disponibles, mais elles impliquent probablement des techniques de synthèse organique à grande échelle optimisées pour le rendement et la pureté.

Analyse Des Réactions Chimiques

Alk-IN-5 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant l'ALK et les voies associées.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de la kinase du lymphome anaplasique (ALK). Cette inhibition empêche la phosphorylation et l'activation en aval subséquente de molécules de signalisation clés telles que STAT3 et AKT, entraînant une réduction de la viabilité des cellules tumorales . Les cibles moléculaires d'this compound comprennent le récepteur tyrosine kinase ALK, qui joue un rôle crucial dans le développement et la progression de certains cancers .

Applications De Recherche Scientifique

Alk-IN-5 has a wide range of scientific research applications:

Mécanisme D'action

Alk-IN-5 exerts its effects by selectively inhibiting the activity of anaplastic lymphoma kinase (ALK). This inhibition prevents the phosphorylation and subsequent downstream activation of key signaling molecules such as STAT3 and AKT, resulting in reduced tumor cell viability . The molecular targets of this compound include the ALK receptor tyrosine kinase, which plays a crucial role in the development and progression of certain cancers .

Comparaison Avec Des Composés Similaires

Alk-IN-5 est comparé à d'autres inhibiteurs de l'ALK tels que le crizotinib, l'alectinib et le céritinib. Alors que tous ces composés ciblent l'ALK, this compound est unique en raison de sa forte sélectivité et de ses propriétés pénétrant le cerveau . Des composés similaires comprennent :

Crizotinib : Un inhibiteur de l'ALK compétitif pour l'ATP utilisé comme traitement de première intention du CPNPC positif à l'ALK.

Alectinib : Un inhibiteur de l'ALK de deuxième génération avec des profils d'efficacité et de sécurité améliorés.

Céritinib : Un autre inhibiteur de l'ALK utilisé pour les patients qui ont développé une résistance au crizotinib.

This compound se distingue par son inhibition puissante de l'ALK et sa capacité à pénétrer la barrière hémato-encéphalique, ce qui en fait un composé précieux dans le traitement des métastases cérébrales chez les patients atteints de cancer positif à l'ALK .

Propriétés

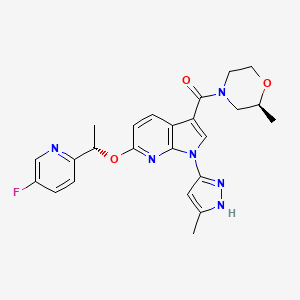

Formule moléculaire |

C24H25FN6O3 |

|---|---|

Poids moléculaire |

464.5 g/mol |

Nom IUPAC |

[6-[(1S)-1-(5-fluoropyridin-2-yl)ethoxy]-1-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,3-b]pyridin-3-yl]-[(2S)-2-methylmorpholin-4-yl]methanone |

InChI |

InChI=1S/C24H25FN6O3/c1-14-10-21(29-28-14)31-13-19(24(32)30-8-9-33-15(2)12-30)18-5-7-22(27-23(18)31)34-16(3)20-6-4-17(25)11-26-20/h4-7,10-11,13,15-16H,8-9,12H2,1-3H3,(H,28,29)/t15-,16-/m0/s1 |

Clé InChI |

UTDAGOYVDYQGFI-HOTGVXAUSA-N |

SMILES isomérique |

C[C@H]1CN(CCO1)C(=O)C2=CN(C3=C2C=CC(=N3)O[C@@H](C)C4=NC=C(C=C4)F)C5=NNC(=C5)C |

SMILES canonique |

CC1CN(CCO1)C(=O)C2=CN(C3=C2C=CC(=N3)OC(C)C4=NC=C(C=C4)F)C5=NNC(=C5)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)

![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)

![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)